molecular formula C21H15FN2O2S B2642087 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-16-4

1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2642087
CAS RN: 1326849-16-4
M. Wt: 378.42
InChI Key: NJDRNVBNVROECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They have been known to exhibit pharmacological significance including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines involves a thiophene ring fused with a pyrimidine ring . The exact structure of the compound “1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione” would involve additional substitutions on this basic structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines can vary depending on the substitutions on the ring structure. The synthesis reactions mentioned above involve the formation of a pyrimidine ring from a thiophene precursor .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Thieno[3,2-d]pyrimidines, in general, are aromatic heterocyclic compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidine-2,4-dione derivatives have shown promise as potential drug candidates due to their diverse biological activities. Researchers have explored their use in designing novel pharmaceuticals. Key areas include:

Materials Science and Organic Electronics

Thieno[3,2-d]pyrimidine-2,4-dione-based materials have been explored for their electronic properties:

Agrochemicals and Plant Growth Regulators

Analytical Chemistry and Sensors

Photophysics and Luminescent Materials

Synthetic Chemistry and Methodology Development

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidines can vary depending on their specific structure and the biological target. They have been known to exhibit a range of biological activities, including anticancer, antitumor, antimicrobial, antiviral, and anti-inflammatory effects .

properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c1-2-14-6-8-15(9-7-14)13-23-18-10-11-27-19(18)20(25)24(21(23)26)17-5-3-4-16(22)12-17/h2-12,18-19H,1,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVXYOGOGILQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

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